REACTION_CXSMILES
|
[F:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][C:8](I)=[CH:7][CH:6]=1.[Li]CCCC.CC([O:24][B:25](OC(C)C)[O:26]C(C)C)C>O1CCCC1>[F:1][C:2]1[CH:15]=[CH:14][CH:13]=[CH:12][C:3]=1[O:4][C:5]1[CH:10]=[CH:9][C:8]([B:25]([OH:26])[OH:24])=[CH:7][CH:6]=1
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
FC1=C(OC2=CC=C(C=C2)I)C=CC=C1
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Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
CC(C)OB(OC(C)C)OC(C)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
|
CUSTOM
|
Details
|
with stirring at −78° C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
Into a 100 mL 3-necked round-bottom flask purged
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Type
|
TEMPERATURE
|
Details
|
maintained under an inert atmosphere of nitrogen
|
Type
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STIRRING
|
Details
|
The resulting solution was stirred for 10 mins at −78° C.
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
with stirring at −78° C. over 10 min
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The resulting solution was stirred while the temperature
|
Type
|
TEMPERATURE
|
Details
|
warmed from −78° C. to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction was then quenched by the addition of saturated aqueous NH4Cl
|
Type
|
CONCENTRATION
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Details
|
concentrated under vacuum
|
Type
|
ADDITION
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Details
|
The resulting solution was diluted with 10% aquious potassium hydroxide
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Type
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WASH
|
Details
|
washed with ether
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(OC2=CC=C(C=C2)B(O)O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 90.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |